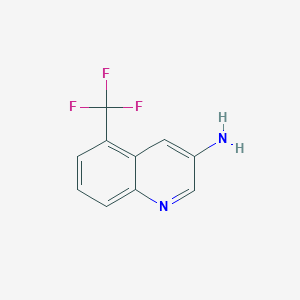
5-(Trifluoromethyl)quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)quinolin-3-amine is a quinoline derivative . Quinoline derivatives have been widely studied for their various biological activities.
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure .Molecular Structure Analysis
The molecular formula of 5-(Trifluoromethyl)quinolin-3-amine is C10H7F3N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .Physical And Chemical Properties Analysis
The molecular weight of 5-(Trifluoromethyl)quinolin-3-amine is 212.17 g/mol . It has a topological polar surface area of 38.9 Ų . The compound is solid at room temperature .Applications De Recherche Scientifique
- Boronic Acid Derivatives: Researchers explore the boronic acid group in this compound. Boronic acids participate in Suzuki-Miyaura couplings, a versatile method for forming carbon-carbon bonds. These reactions are fundamental in synthesizing complex molecules.
- Anti-Proliferative Activity : Novel 2-(Trifluoromethyl)quinolin-4-amine derivatives exhibit potent anti-proliferative activity against HeLa cell lines. Their efficacy surpasses that of combretastatin A-4, a known anti-cancer agent .
- Chelating Units : The compound’s amino group allows for the synthesis of ligands. Researchers have used it to create ligands from various amino-substituted arenes and heteroarenes, expanding the toolbox for ligand design .
- Fluoroquinolones : Incorporating fluorine into quinolines enhances biological activity. Fluoroquinolones, a family of fluorinated quinolines, exhibit broad-spectrum antibacterial properties. Notable examples include fluoroquine and mefloquine .
- Enzyme Inhibitors : Synthetic quinolines, including fluorinated derivatives, act as enzyme inhibitors. Their potential applications span antibacterial, antineoplastic, and antiviral therapies .
Medicinal Chemistry and Drug Development
Organic Synthesis and Ligand Design
Biological Activity and Enzyme Inhibition
Agriculture and Liquid Crystals
Cyanine Dyes and Commercial Production
Antimalarial Drug Research
Mécanisme D'action
Target of Action
Quinoline derivatives are known to exhibit a wide range of pharmacological activities . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group can also influence the reactivity of carbon-centered radical intermediates .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level .
Action Environment
The trifluoromethyl group is known to influence the stability and reactivity of pharmaceutical compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9-7(8)4-6(14)5-15-9/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCDFMFMGGNQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)quinolin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913498.png)
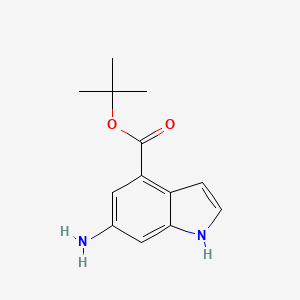
![N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2913500.png)

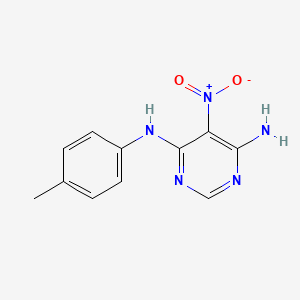

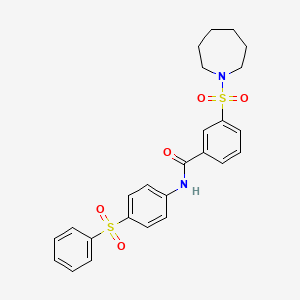
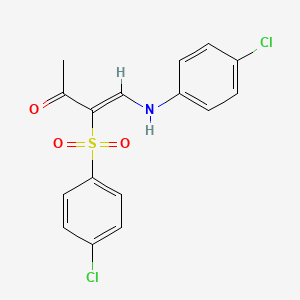
![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2913508.png)
![N-(4-bromo-2-methylphenyl)-2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2913509.png)
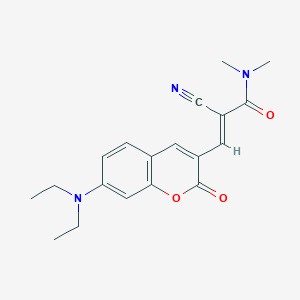
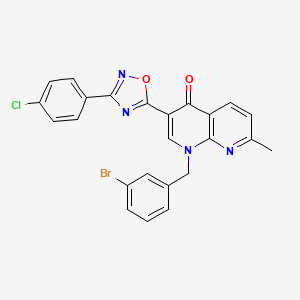
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2913515.png)
![[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2913516.png)